molecular formula C16H15N3O2 B2732240 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034272-53-0

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

カタログ番号 B2732240
CAS番号: 2034272-53-0
分子量: 281.315
InChIキー: IRAWACRICBMGFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.

科学的研究の応用

Acetamidofurans and Pyrrole Derivatives in Pyrolysis and Synthesis

Pyrolysis of Biomolecules

Research on acetamidofurans, which are structurally related to the compound , shows their formation during the pyrolysis of N-acetylglucosamine, a derivative of chitin. These compounds serve as indicators for the presence of chitin in biological or geochemical samples, highlighting their significance in analytical chemistry and biochemistry (Franich, Goodin, & Wilkins, 1984).

Synthesis of Heterocyclic Compounds

The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides involves a one-pot, three-component process that is efficient and environmentally friendly. This process illustrates the compound's potential application in the synthesis of complex heterocyclic compounds, which are crucial in drug development and material science (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Biological Activities of Structurally Similar Compounds

Agricultural Bioactivity

Polysubstituted pyridine derivatives, including those with furan and pyrrole substituents, have been explored for their fungicidal and herbicidal activities. Such compounds can lead to the development of new agrochemicals that help in crop protection and yield improvement (Zheng & Su, 2005).

Volatile Compounds in Food Chemistry

Thermal Degradation and Maillard Reaction

Studies on the thermal degradation of N-acetylglucosamine and the Maillard reaction in food systems reveal the formation of heterocyclic compounds including pyrroles and furans. These compounds contribute to the flavor and aroma of cooked foods, indicating the relevance of similar chemical structures in understanding food chemistry and developing flavoring agents (Chen, Wang, & Ho, 1998).

特性

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(12-19-7-1-2-8-19)18-11-13-5-6-17-14(10-13)15-4-3-9-21-15/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAWACRICBMGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

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